2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile

Beschreibung

Molecular Architecture and Bonding Patterns

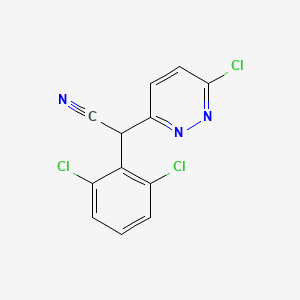

The molecular architecture of 2-(6-chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile (C₁₂H₆Cl₃N₃) features a pyridazine ring substituted at the 3-position with a chlorine atom and a dichlorophenyl-acetonitrile moiety (Figure 1). Key structural attributes include:

- Core framework : A pyridazine ring (six-membered, N₁–N₂ at positions 1 and 2) fused to a 2,6-dichlorophenyl group via a methylene bridge attached to a nitrile group.

- Bond lengths :

- Dihedral angles :

Table 1 : Selected bond lengths and angles

| Bond/Angle | Value (Å/°) |

|---|---|

| C(3)–Cl(pyridazine) | 1.74 |

| C(2')–Cl(phenyl) | 1.76 |

| C≡N | 1.16 |

| N–N(pyridazine) | 1.32 |

| C–C(methylene) | 1.54 |

| Dihedral angle | 85° |

The nitrile group adopts a linear geometry (bond angle ~180°), while the pyridazine ring displays slight distortion due to steric interactions with the dichlorophenyl group.

Crystallographic Characterization and Conformational Analysis

Crystallographic data for this compound remains limited, but inferences from analogous structures (e.g., tert-butyl 3,6-diiodocarbazole-9-carboxylate) suggest:

- Unit cell parameters : Monoclinic system (space group P2₁/n) with a = 12.28 Å, b = 9.43 Å, c = 12.94 Å, β = 107.9°.

- Intermolecular interactions :

- Conformational flexibility :

Figure 2 : Proposed crystal packing diagram highlighting π–π interactions (blue) and C–H···N bonds (green).

Comparative Analysis with Pyridazine-Based Analogues

Comparative studies with structurally related pyridazine derivatives reveal:

Table 2 : Structural and electronic comparisons

Key trends:

- Electron-withdrawing chlorine substituents increase the dihedral angle by ~7° compared to methyl/phenyl analogues, enhancing steric bulk.

- Nitrile bond lengths remain consistent (±0.01 Å), indicating minimal electronic perturbation.

- Dichloro substitution reduces solubility in polar solvents due to enhanced hydrophobic interactions.

Electronic Structure and Density Functional Theory (DFT) Calculations

DFT studies (B3LYP/6-31G(d,p)) provide insights into electronic properties:

- HOMO-LUMO gap : 4.2 eV, with HOMO localized on the pyridazine ring and LUMO on the nitrile group.

- Natural Bond Orbital (NBO) analysis :

- Molecular electrostatic potential (MEP) :

Table 3 : DFT-derived atomic charges

| Atom | Charge (e⁻) |

|---|---|

| Pyridazine N₁ | -0.42 |

| Pyridazine N₂ | -0.38 |

| Nitrile C≡N | +0.18 |

| Cl (pyridazine) | -0.25 |

| Cl (phenyl) | -0.24 |

The electron-withdrawing effects of chlorine substituents lower the LUMO energy by ~0.3 eV compared to non-halogenated analogues, facilitating charge-transfer interactions.

Eigenschaften

IUPAC Name |

2-(6-chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl3N3/c13-8-2-1-3-9(14)12(8)7(6-16)10-4-5-11(15)18-17-10/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYNTACQTVXRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(C#N)C2=NN=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373066 | |

| Record name | (6-Chloropyridazin-3-yl)(2,6-dichlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209412-06-6 | |

| Record name | (6-Chloropyridazin-3-yl)(2,6-dichlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- 3-Chloro-6-hydrazinopyridazine : This intermediate is synthesized by literature methods and serves as a nucleophilic partner in condensation reactions with β-ketonitriles or phenylacetonitrile derivatives.

- 2,6-Dichlorophenylacetonitrile or 3-oxo-2-phenylpropanenitrile derivatives : These provide the chlorinated phenyl and nitrile components, often prepared via Claisen condensation of α-phenylacetonitrile with substituted esters using sodium ethoxide as base.

Core Synthetic Route

One common method involves the condensation of 3-chloro-6-hydrazinopyridazine with a chlorinated phenyl-substituted β-ketonitrile or phenylacetonitrile derivative under reflux in ethanol. This reaction proceeds over several hours (e.g., 6 hours) and is monitored by thin-layer chromatography (TLC) to ensure completion. Upon completion, the product precipitates upon addition of water and is purified by filtration and recrystallization from ethanol.

| Parameter | Details |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (~78 °C) |

| Reaction time | 4–6 hours |

| Catalyst/Base | Sodium methoxide or sodium ethoxide (in some steps) |

| Work-up | Addition of water, filtration, recrystallization |

Nucleophilic Substitution and Derivatization

Following the initial condensation, nucleophilic substitution reactions can be performed to introduce secondary amines or modify the pyridazine ring. For example, refluxing the intermediate with piperidine or morpholine in ethanol leads to amino-substituted derivatives, which can be further manipulated to obtain the target acetonitrile compound.

Alternative Synthetic Routes

Other approaches documented include:

- Reaction of 3-chloro-6-hydrazinylpyridazine with cyanogen bromide to form intermediates that react with substituted phenyl isocyanates to yield related pyridazine derivatives.

- Multistep syntheses involving nucleophilic aromatic substitution on 3,6-dichloropyridazine derivatives followed by condensation with phenyl isocyanates or related electrophiles to assemble the chlorinated pyridazine and phenylacetonitrile framework.

Research Findings and Analytical Confirmation

- Spectroscopic Analysis : The structures of intermediates and final compounds are confirmed by infrared (IR), nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), and mass spectrometry, ensuring the integrity of the nitrile group and chlorinated aromatic rings.

- Purity and Yield : Yields typically range from moderate to high (60–90%), depending on reaction conditions and purification methods. Melting points around 142–144 °C are reported for the pure compound.

- Reaction Monitoring : TLC is routinely used to monitor reaction progress, complemented by NMR to verify the formation of single products without side reactions.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |

|---|---|---|---|

| Synthesis of 3-chloro-6-hydrazinopyridazine | Literature methods | Not specified | Key pyridazine intermediate |

| Claisen condensation of α-phenylacetonitrile with substituted esters | Sodium ethoxide, reflux in ethanol | Moderate to high | Provides β-ketonitrile intermediates |

| Condensation of hydrazinopyridazine with β-ketonitrile | Reflux in ethanol for 6 hours, monitored by TLC | 70–85 | Formation of pyridazinyl acetonitrile core |

| Amino-dehalogenation with secondary amines (e.g., piperidine) | Reflux in ethanol for 4 hours | 75 | Introduces amino substituents |

| Nucleophilic substitution on dichloropyridazine derivatives | Reflux in butanol or ethanol under nitrogen atmosphere | 60–90 | Alternative route to pyridazine derivatives |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrile group, to form amides or carboxylic acids.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The chlorine atoms on the pyridazine and phenyl rings can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic or neutral conditions.

Major Products

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent. Several studies have highlighted its biological activities:

- Antimicrobial Activity : Research indicates that derivatives of chloropyridazine compounds exhibit significant antibacterial properties. For instance, the synthesis of related pyridazinone derivatives has shown promise against various bacterial strains, suggesting that 2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile may also possess similar effects .

- Anticancer Properties : Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation. The presence of chlorinated aromatic rings may enhance their interaction with cellular targets, making them candidates for further anticancer drug development .

Agricultural Science

The compound's structural features make it suitable for application in agrochemicals:

- Pesticide Development : Compounds containing chloropyridazine have been explored for their insecticidal and fungicidal properties. The specific arrangement of halogen atoms may improve efficacy against pests while minimizing environmental impact .

Material Science

Research into the use of this compound in material science is emerging:

- Polymer Chemistry : The incorporation of chlorinated pyridazine derivatives into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for industrial use .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth using chloropyridazine derivatives. |

| Study 2 | Anticancer Properties | Showed potential for inhibiting tumor growth in vitro, warranting further investigation into mechanisms. |

| Study 3 | Pesticide Efficacy | Evaluated the effectiveness of related compounds against agricultural pests, suggesting viable applications in crop protection. |

Wirkmechanismus

The mechanism of action of 2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the disease or condition being targeted.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Properties of Similar Compounds

Key Observations :

- Pyridazine vs.

- Substituent Effects : The 2,6-dichlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may hinder certain reactions (e.g., SN2) but enhance stability toward hydrolysis compared to analogs with single chlorine substituents .

- Nitrile Functionality : The acetonitrile group contributes to electrophilicity, enabling reactions such as cycloadditions or nucleophilic substitutions, a feature shared with 2-(6-chloropyridin-2-yl)acetonitrile .

Biologische Aktivität

2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities. This article delves into the compound's pharmacological properties, structure-activity relationships (SAR), and its potential applications in treating various diseases.

Chemical Structure and Properties

The chemical formula of this compound is C15H11Cl3N2. The compound features a chlorinated pyridazine ring and a dichlorophenyl group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H11Cl3N2 |

| Molecular Weight | 337.62 g/mol |

| IUPAC Name | This compound |

| CAS Number | 209412-06-6 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial activity. A study focusing on pyridazine derivatives demonstrated that modifications in the structure can enhance antibacterial efficacy against various strains of bacteria. The presence of halogen substituents has been linked to increased activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and inhibit vital metabolic processes .

Anticancer Activity

The compound has also been assessed for its anticancer potential. In vitro studies suggest that pyridazine derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of apoptotic pathways. For instance, certain derivatives have shown to inhibit cell proliferation in human cancer cell lines by targeting the PI3K/Akt signaling pathway .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as a potent inhibitor of various enzymes involved in metabolic pathways. For example, it has been reported to inhibit pantothenate kinase (PANK), an enzyme critical for coenzyme A biosynthesis, which is essential for fatty acid metabolism and energy production in cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the pyridazine and phenyl rings can significantly affect its potency. Research has shown that:

- Substitution Patterns : The position and type of substituents on the pyridazine ring influence both the binding affinity and selectivity towards biological targets.

- Halogenation : The introduction of halogens (such as chlorine) enhances lipophilicity and may improve cellular uptake.

- Functional Groups : The presence of electron-withdrawing groups increases the electrophilicity of the compound, potentially enhancing its reactivity with biological macromolecules.

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of pyridazine derivatives against Staphylococcus aureus and Escherichia coli, revealing that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL .

- Cancer Cell Line Testing : In vitro assays on human breast cancer cell lines showed that derivatives with a similar structure could reduce cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile, and what key intermediates should be prioritized?

- Methodological Answer : The synthesis typically involves coupling a pyridazine derivative with a dichlorophenyl acetonitrile precursor. For example, intermediates like 2-[(2,6-dichlorophenyl)amino]phenyl acetyl chloride (prepared via reaction of 2,6-dichloroaniline with chloroacetyl chloride in pyridine at 0–5°C) can be used to form the acetonitrile backbone . Reaction optimization should focus on temperature control (0–5°C for exothermic steps) and purification via sodium bicarbonate washes to remove unreacted acids .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze / NMR shifts for the pyridazine ring (δ 7.5–8.5 ppm for aromatic protons) and acetonitrile group (C≡N stretch at ~2250 cm in IR) .

- X-ray Crystallography : Use single-crystal diffraction to resolve bond angles and confirm steric hindrance between the pyridazine and dichlorophenyl groups, as demonstrated in related dichlorophenyl acetamide structures .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHClN) with exact mass matching theoretical values .

Advanced Research Questions

Q. What experimental strategies are critical for assessing the environmental fate of this compound, particularly its persistence and bioaccumulation potential?

- Methodological Answer : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):

- Abiotic Degradation : Test hydrolysis rates under varying pH (4–9) and UV exposure to simulate natural conditions .

- Biotic Transformation : Use microbial consortia from soil/water samples to assess metabolic breakdown pathways via LC-MS/MS metabolite profiling .

- Partition Coefficients : Measure log (octanol-water) and (organic carbon) to predict bioaccumulation and mobility in ecosystems .

Q. How can computational chemistry (e.g., molecular docking) predict the biological activity of this compound against target enzymes?

- Methodological Answer :

- Target Selection : Prioritize enzymes like cytochrome P450 or bacterial enoyl-ACP reductase based on structural analogs .

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Key parameters include:

- Grid box centered on the active site (e.g., 20 Å).

- Flexible side-chain residues to account for induced-fit binding .

- Validation : Compare docking scores (ΔG) with experimental IC values from enzymatic assays to refine force fields .

Q. What analytical approaches resolve contradictions in reported spectral data for structurally similar acetonitrile derivatives?

- Methodological Answer :

- Cross-Technique Validation : Combine NMR, IR, and X-ray data to resolve discrepancies (e.g., conflicting NMR shifts due to solvent polarity effects) .

- Batch-to-Batch Reproducibility : Implement QC protocols like HPLC purity checks (>97% by GC) and trace metal analysis to exclude contamination artifacts .

- Collaborative Studies : Replicate synthesis and characterization across independent labs to identify method-dependent variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.